molecular formula C14F10N2S B093586 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole CAS No. 16065-71-7

2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole

Cat. No. B093586
CAS RN: 16065-71-7
M. Wt: 418.21 g/mol
InChI Key: JZRNXCCHUTUFKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole (BPT) is a chemical compound that has been extensively studied for its potential applications in various scientific fields. BPT is a heterocyclic compound that contains a thiadiazole ring and two pentafluorophenyl groups.

Mechanism Of Action

The mechanism of action of 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis. 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer activity, and 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole is being studied for its potential as an HDAC inhibitor.

Biochemical And Physiological Effects

2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole has been shown to have anticancer activity in vitro and in vivo. In vitro studies have shown that 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In vivo studies have shown that 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole inhibits the growth of tumors in mouse models of cancer. 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole has also been shown to have anti-inflammatory activity.

Advantages And Limitations For Lab Experiments

One advantage of using 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole in lab experiments is its high solubility in organic solvents, which makes it easy to handle and use in various applications. Another advantage is its high stability, which allows for long-term storage and use in experiments. One limitation of using 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole is its high cost, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole. One direction is the development of novel materials based on 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole for use in electronic and optical applications. Another direction is the study of 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole as an HDAC inhibitor for the treatment of cancer. Additionally, the study of 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole as an anti-inflammatory agent and its potential use in the treatment of inflammatory diseases is an area of future research.

Synthesis Methods

2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole can be synthesized using a variety of methods, including the reaction of 2,5-dibromo-1,3,4-thiadiazole with pentafluorobenzene in the presence of a palladium catalyst. Another method involves the reaction of 2,5-dichloro-1,3,4-thiadiazole with pentafluorobenzene in the presence of a copper catalyst. Both methods result in the formation of 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole with high yields.

Scientific Research Applications

2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole has been studied for its potential applications in various scientific fields, including materials science, organic electronics, and medicinal chemistry. In materials science, 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole has been used as a building block for the synthesis of novel materials with unique electronic and optical properties. In organic electronics, 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In medicinal chemistry, 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole has been studied for its potential as an anticancer agent.

properties

CAS RN

16065-71-7

Product Name

2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole

Molecular Formula

C14F10N2S

Molecular Weight

418.21 g/mol

IUPAC Name

2,5-bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole

InChI

InChI=1S/C14F10N2S/c15-3-1(4(16)8(20)11(23)7(3)19)13-25-26-14(27-13)2-5(17)9(21)12(24)10(22)6(2)18

InChI Key

JZRNXCCHUTUFKZ-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C2=NN=C(S2)C3=C(C(=C(C(=C3F)F)F)F)F

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C2=NN=C(S2)C3=C(C(=C(C(=C3F)F)F)F)F

synonyms

2,5-Bis(pentafluorophenyl)-1,3,4-thiadiazole

Origin of Product

United States

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